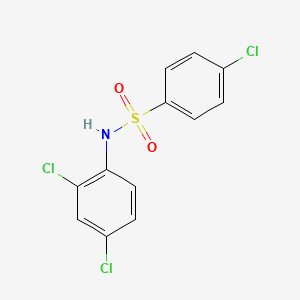![molecular formula C18H20N4O3 B5562638 4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide](/img/structure/B5562638.png)
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes both aniline and nitrophenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 3-methylaniline, undergoes a reaction with butanoyl chloride in the presence of a base such as pyridine to form 4-(3-methylanilino)butanamide.
Condensation Reaction: The 4-(3-methylanilino)butanamide is then reacted with 4-nitrobenzaldehyde under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Nitrated or sulfonated products.
Scientific Research Applications
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methylanilino)benzoic acid: Known for its medicinal value, including anti-inflammatory and antibacterial properties.
Methyl 3-((4-bromo-3-methylanilino)carbonyl)-5-nitrobenzoate: Used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is unique due to its specific combination of aniline and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-4-2-5-16(12-14)19-11-3-6-18(23)21-20-13-15-7-9-17(10-8-15)22(24)25/h2,4-5,7-10,12-13,19H,3,6,11H2,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCVFURVSLVDR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
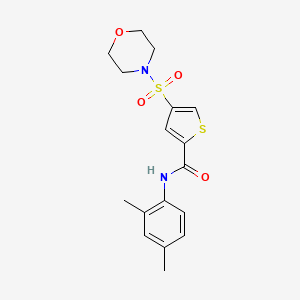
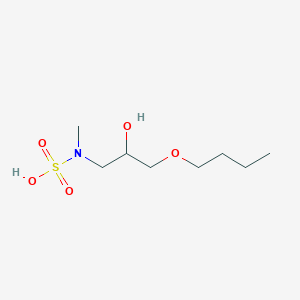
![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)
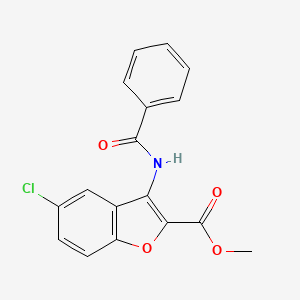
![1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone](/img/structure/B5562598.png)
![N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
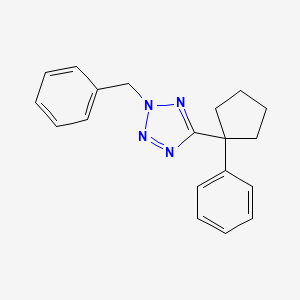
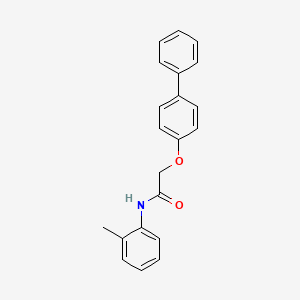
![(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B5562639.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)
